chemical structure of 2-Methylpent-4-en-2-amine hydrochloride
chemical structure of 2-Methylpent-4-en-2-amine hydrochloride
Synonyms: 1,1-Dimethyl-3-butenylamine HCl; 4-Amino-4-methyl-1-pentene HCl CAS: 10354-69-5 (HCl salt); 5346-38-3 (Free base) Molecular Formula: C₆H₁₄ClN (C₆H₁₃N[1] · HCl) Molecular Weight: 135.64 g/mol
Executive Summary & Structural Identity
2-Methylpent-4-en-2-amine hydrochloride is a specialized aliphatic amine intermediate distinguished by a gem-dimethyl group at the
This structural arrangement confers two critical properties for drug discovery and organic synthesis:
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Steric Bulk: The quaternary carbon adjacent to the amine protects the nitrogen from metabolic degradation (e.g., by monoamine oxidases) and prevents over-alkylation during synthesis.
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Thorpe-Ingold Effect: The gem-dimethyl group pre-organizes the molecule's conformation, significantly accelerating intramolecular cyclization reactions (e.g., hydroamination) to form pyrrolidine scaffolds.
Structural Connectivity
The molecule consists of a pentene chain. The amine (
Figure 1: Connectivity of 2-Methylpent-4-en-2-amine HCl. Note the quaternary center at C2.
Spectroscopic Characterization (Quality Control)
Identification of the hydrochloride salt requires differentiating it from its free base and potential isomers (e.g., 1,2-dimethyl-3-butenylamine).
Nuclear Magnetic Resonance (NMR)
The hydrochloride salt induces a downfield shift in the protons adjacent to the nitrogen due to the deshielding effect of the ammonium cation (
| Position | Group | Multiplicity | Approx. Shift (ppm, D₂O) | Diagnostic Feature |
| C2-Me | Singlet (6H) | 1.35 – 1.45 | Strong singlet; diagnostic of gem-dimethyl. | |
| C3 | Doublet (2H) | 2.30 – 2.40 | Couples with alkene CH; diastereotopic if chiral centers exist (none here). | |
| C4 | Multiplet (1H) | 5.80 – 6.00 | Characteristic alkene internal proton. | |
| C5 | Multiplet (2H) | 5.15 – 5.30 | Terminal alkene protons (cis/trans splitting). | |
| N | Broad Singlet | 8.00 – 8.50 | Only visible in DMSO-d6 or CDCl3; exchanges in D₂O. |
Infrared Spectroscopy (FT-IR)
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Ammonium Band: Broad, strong absorption between 2800–3200 cm⁻¹ (N-H stretching of primary amine salt), often obscuring C-H stretches.
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Alkene Stretch: Weak to medium band at 1640 cm⁻¹ (C=C stretching).
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Fingerprint: Bending vibrations for gem-dimethyl groups often appear as a "split" peak near 1365 cm⁻¹ and 1385 cm⁻¹ .
Synthesis & Manufacturing Logic
Direct alkylation of ammonia with hindered halides is inefficient due to elimination side reactions. The industrial standard relies on the Ritter Reaction or Grignard Addition followed by modification.
Preferred Route: Grignard + Ritter Sequence
This route ensures high regioselectivity and avoids over-alkylation.
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Nucleophilic Addition: Allylmagnesium bromide adds to acetone to form the tertiary alcohol.
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Ritter Reaction: The tertiary alcohol is treated with a nitrile (e.g., HCN or Acetonitrile) in strong acid to form a tertiary amide.
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Hydrolysis: The amide is cleaved to yield the amine, which is then precipitated as the HCl salt.
Figure 2: Synthetic pathway via the Ritter Reaction, avoiding elimination byproducts.
Reactivity & Applications in Drug Design
The strategic value of this molecule lies in its ability to undergo Intramolecular Hydroamination .
The Gem-Dimethyl (Thorpe-Ingold) Effect
In the free base form, the bulky methyl groups at C2 compress the bond angle between the amine and the alkene chain. This reduces the entropic penalty for cyclization, making this molecule a "spring-loaded" precursor for 2,2-dimethylpyrrolidines .
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Reaction: 2-Methylpent-4-en-2-amine
2,2-Dimethylpyrrolidine. -
Catalysts: Organolanthanides or late transition metals (Au, Pd).
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Relevance: Pyrrolidines are ubiquitous pharmacophores in antipsychotics and antivirals.
Cross-Coupling (Metathesis)
The terminal alkene allows for Olefin Metathesis (Grubbs catalyst). This permits the attachment of the gem-dimethyl-amine "warhead" to macrocycles or other complex leads without affecting the amine center.
Handling & Stability Protocol
Hygroscopicity Management
As a hydrochloride salt of a primary amine, the compound is hygroscopic .
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Storage: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
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Symptoms of Degradation: Transformation from a white crystalline powder to a sticky gum indicates moisture absorption. This does not necessarily degrade the molecule chemically but alters stoichiometry (weighing errors).
Solubility Profile
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Soluble: Water, Methanol, DMSO.
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Insoluble: Diethyl ether, Hexanes, Toluene.
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Protocol Tip: To recover the free base for reactions, dissolve the HCl salt in minimal water, basify with 1M NaOH to pH > 12, and extract immediately with Dichloromethane (DCM). Do not use Ether as the free base is volatile.
References
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PubChem. (n.d.).[2][3][4] 2-Methylpent-4-en-2-amine hydrochloride (Compound Summary).[1][5] National Library of Medicine. Retrieved from [Link]
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Short, R. P., & Kennedy, R. M. (1989). Synthesis of primary amines from alkenes via hydroamination.[6] Journal of Organic Chemistry. (Contextual grounding on hydroamination mechanisms).
- Bender, C. F., & Widenhoefer, R. A. (2005). Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenes. Journal of the American Chemical Society.
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Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society. (Foundational chemistry for the synthesis route).[7][8][9]
Sources
- 1. 801158-11-2|2-Methylpent-4-en-2-amine|BLD Pharm [bldpharm.com]
- 2. 2-Methylpentan-2-amine hydrochloride | C6H16ClN | CID 13778902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methylpent-4-en-2-amine | C6H13N | CID 21694866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-methyl-4-penten-2-amine | C6H13N | CID 13400857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-METHYLPENT-4-EN-2-AMINE HCL、10354-69-5 CAS查询、2-METHYLPENT-4-EN-2-AMINE HCL物化性质-化工制造网 [chemmade.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine-containing block copolymers for efficient catalyst-free hydroamination and preparation of functional metallopolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 2-METHYL-PENT-4-ENAL synthesis - chemicalbook [chemicalbook.com]
- 9. CN114920651A - Synthesis method of (S) -4, 4-dimethyl-2-pentylamine hydrochloride - Google Patents [patents.google.com]
